molecular formula C10H18N2S B4993892 N,N,N'-trimethyl-N'-(2-thienylmethyl)-1,2-ethanediamine

N,N,N'-trimethyl-N'-(2-thienylmethyl)-1,2-ethanediamine

Cat. No. B4993892
M. Wt: 198.33 g/mol
InChI Key: SYVFTXLJBDSUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N'-trimethyl-N'-(2-thienylmethyl)-1,2-ethanediamine, commonly known as TMT, is a synthetic compound that has been extensively studied for its potential use in scientific research. TMT is a derivative of ethylenediamine and contains a thienylmethyl group, which is responsible for its unique chemical properties. TMT has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of TMT is not fully understood, but it is believed to act as a cholinergic agonist, binding to nicotinic acetylcholine receptors in the brain. This results in the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
TMT has been found to have a wide range of biochemical and physiological effects, including changes in locomotor activity, anxiety-like behavior, and cognitive function. TMT has also been found to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TMT in scientific research is its ability to induce a range of behavioral and cognitive changes in rodents, making it a useful tool for studying the neural mechanisms underlying these changes. However, TMT also has several limitations, including its potential for neurotoxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several potential future directions for research involving TMT. One area of interest is the development of new TMT derivatives with improved selectivity and reduced toxicity. Another area of interest is the use of TMT in combination with other compounds to investigate the interactions between different neurotransmitter systems. Additionally, further research is needed to fully understand the mechanisms underlying the neurotoxic effects of TMT and to develop strategies for mitigating these effects.

Synthesis Methods

TMT can be synthesized through a multistep process involving the reaction of ethylenediamine with various reagents. The most common method involves the reaction of ethylenediamine with 2-bromothiophene, followed by quaternization with trimethylamine. The resulting TMT can be purified through various methods, such as column chromatography or recrystallization.

Scientific Research Applications

TMT has been extensively studied for its potential use as a research tool in various fields, including neuroscience, toxicology, and pharmacology. TMT has been found to induce a variety of behavioral and cognitive changes in rodents, making it a useful tool for studying the neural mechanisms underlying these changes. TMT has also been used in toxicology studies to investigate the effects of environmental toxins on the nervous system.

properties

IUPAC Name

N,N,N'-trimethyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-11(2)6-7-12(3)9-10-5-4-8-13-10/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVFTXLJBDSUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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